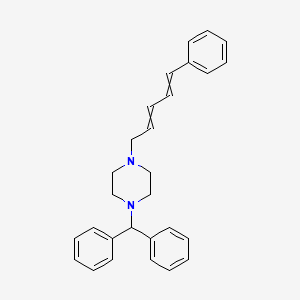
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is a complex organic compound that belongs to the class of piperazines. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine typically involves multi-step organic reactions. One possible route could be:
Formation of the piperazine ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Introduction of the diphenylmethyl group: This step might involve the reaction of the piperazine with diphenylmethyl chloride in the presence of a base.
Addition of the phenylpenta-2,4-dien-1-yl group: This could be done through a coupling reaction, possibly using a palladium-catalyzed cross-coupling method.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and stringent purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This could lead to the formation of corresponding oxides or ketones.
Reduction: This might result in the hydrogenation of double bonds.
Substitution: Halogenation or nitration reactions could introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield ketones, while reduction could produce saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine could have several applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development of new therapeutic agents targeting specific receptors.
Industry: Use in the production of specialty chemicals or as an intermediate in organic synthesis.
Wirkmechanismus
The mechanism of action would depend on the specific biological target. Generally, compounds like this might interact with receptors or enzymes, modulating their activity. The molecular targets could include neurotransmitter receptors, enzymes involved in metabolic pathways, or other proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Benzylpiperazine: Known for its stimulant properties.
1-(3-Chlorophenyl)piperazine: Used in research related to serotonin receptors.
1-(2-Pyrimidinyl)piperazine: Studied for its potential anxiolytic effects.
Uniqueness
1-(Diphenylmethyl)-4-(5-phenylpenta-2,4-dien-1-yl)piperazine is unique due to its specific structural features, which may confer distinct pharmacological properties compared to other piperazine derivatives.
Eigenschaften
CAS-Nummer |
111953-94-7 |
|---|---|
Molekularformel |
C28H30N2 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
1-benzhydryl-4-(5-phenylpenta-2,4-dienyl)piperazine |
InChI |
InChI=1S/C28H30N2/c1-5-13-25(14-6-1)15-7-4-12-20-29-21-23-30(24-22-29)28(26-16-8-2-9-17-26)27-18-10-3-11-19-27/h1-19,28H,20-24H2 |
InChI-Schlüssel |
XBDBCIXSZHCCSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CC=CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




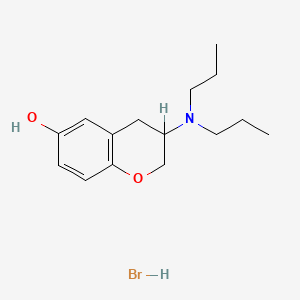
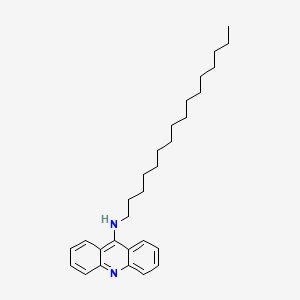
![Methyl [5-(2-chloro-4-nitrobenzoyl)thiophen-2-yl]acetate](/img/structure/B14319181.png)
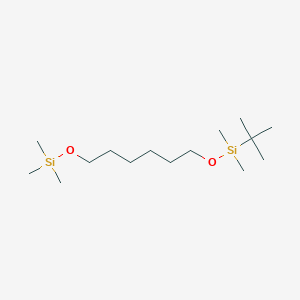
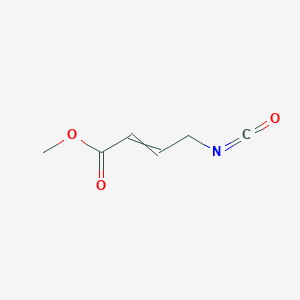
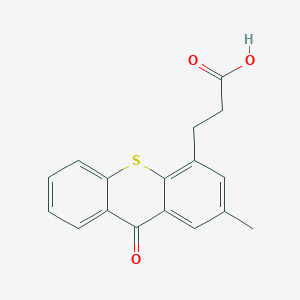
![3-Methyl-1,5-diphenyl-5-[(trimethylsilyl)oxy]pent-4-en-1-one](/img/structure/B14319200.png)
![Benzoic acid, 4-[3-(4-cyanophenyl)-3-oxo-1-propenyl]-](/img/structure/B14319202.png)
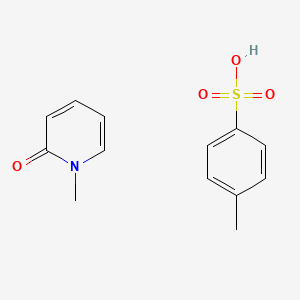
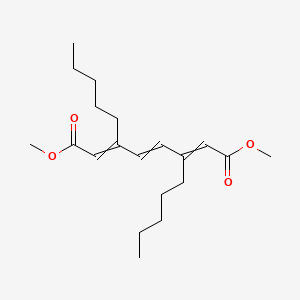
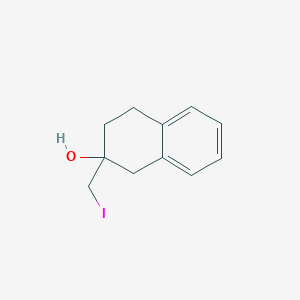
![3,5-Diphenyl-3,3a-dihydro-1H-imidazo[4,5-c][1,2]oxazole](/img/structure/B14319220.png)
